molecular formula C5H12O<br>C5H12O<br>CH3CH2CHOHCH2CH3 B084944 3-Pentanol CAS No. 584-02-1

3-Pentanol

Cat. No.: B084944
CAS No.: 584-02-1
M. Wt: 88.15 g/mol
InChI Key: AQIXEPGDORPWBJ-UHFFFAOYSA-N
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Description

3-Pentanol, also known as pentan-3-ol, is a secondary alcohol with the molecular formula C5H12O. It is one of the eight isomers of amyl alcohol and is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain. This compound is a colorless liquid with a mild odor and is soluble in water, ethanol, and diethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the hydration of pentene in the presence of an acid catalyst. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Oxidation Reactions

3-Pentanol undergoes oxidation primarily through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms, leading to the formation of various products.

  • Kinetics of Reactions : The reaction rates for this compound with OH radicals and Cl atoms have been studied extensively. The rate constants at room temperature (298 K) are approximately:

    • k(OH+3 pentanol)=(1.32±0.15)×1011cm3molecule1s1k(OH+3\text{ pentanol})=(1.32\pm 0.15)\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}

    • k(Cl+3 pentanol)=(2.03±0.23)×1010cm3molecule1s1k(Cl+3\text{ pentanol})=(2.03\pm 0.23)\times 10^{-10}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}

  • Product Formation : The primary products from the oxidation of this compound include:

    ProductMolar Yield (%)
    3-Pentanone26 ± 2 (without NO), 51 ± 4 (with NO)
    Propionaldehyde12 ± 2 (without NO), 39 ± 2 (with NO)
    Acetaldehyde13 ± 2 (without NO), 44 ± 4 (with NO)
    Formaldehyde2 ± 1 (without NO), 4 ± 1 (with NO)

These results indicate that the presence of nitrogen oxides (NO) significantly alters the product distribution during oxidation reactions .

Thermal Decomposition

In high-temperature environments, such as combustion processes, thermal decomposition of this compound can occur:

  • Experimental Conditions : Studies have been conducted in jet-stirred reactors and shock tubes at temperatures ranging from 730730 K to 11801180 K and pressures up to 1010 atm.

  • Decomposition Products : The decomposition pathways yield various aldehydes and ketones, including butanone and propanal, alongside olefins like 22-pentene.

Elimination Reactions

Elimination reactions involving dehydration of alcohols can lead to the formation of alkenes:

  • Mechanism : Under acidic conditions or heat, dehydration of this compound can yield 22-pentene as a major product. The reaction typically follows an E1 or E2 mechanism depending on the conditions.

  • Product Distribution : Analysis has shown that trans-2-pentene is often favored over cis-2-pentene in elimination reactions involving this alcohol .

Kinetic Models

Kinetic modeling studies have provided insights into the reaction pathways and mechanisms involved in the oxidation of pentanols:

Reaction Pathways

The following simplified pathways summarize the primary reactions involving hydroxyl radicals:

StepReaction TypeKey Products
H-abstractionRadical FormationHydroxyalkyl radicals
Reaction with O₂OxidationAldehydes, Ketones
DehydrationEliminationAlkenes

These pathways illustrate how initial radical formation leads to a variety of products depending on subsequent reactions with oxygen or through elimination processes.

Environmental Implications

The atmospheric chemistry of this compound suggests that its degradation products may contribute to secondary organic aerosol formation and photochemical smog. Understanding these reactions is vital for assessing its environmental impact as a potential biofuel .

Scientific Research Applications

Plant Immunity Induction

Research has demonstrated that 3-pentanol can prime plant immunity against pathogens. A study involving Arabidopsis thaliana showed that exposure to gaseous this compound induced an immune response against Pseudomonas syringae pv. tomato, enhancing the expression of pathogenesis-related genes such as PR1 and PDF1.2. The results indicated that even low concentrations (100 nM) of this compound significantly reduced disease severity and bacterial growth in treated plants compared to controls .

Flavoring Agent

This compound is widely utilized as a flavoring agent due to its sweet, fruity aroma. It has been detected in various food products, including prickly pears, contributing to their flavor profile . Its use in food products enhances sensory attributes and consumer acceptance.

Biogenic Volatile Organic Compound

As a biogenic oxygenated volatile organic compound, this compound plays a role in the aroma compounds of many fruits and herbs. Its application in food technology can improve the quality and appeal of processed foods by enhancing flavors naturally .

Alternative Fuel Source

Recent studies have explored the potential of this compound as an alternative fuel or fuel additive. Theoretical and experimental investigations suggest that it can undergo H-abstraction reactions, making it suitable for use in modern combustion engines. Its properties indicate that it could serve as a green fuel additive, contributing to cleaner combustion processes .

Solvent Properties

In industrial settings, this compound is used as a solvent for various applications, including the formulation of paints, lubricants, and resins. Its ability to dissolve other substances makes it valuable in manufacturing processes where effective mixing is required .

Cosmetic Industry

The cosmetic industry also benefits from this compound's properties. It is used in the production of perfumes and colognes due to its ability to dissolve fragrances effectively. Additionally, it serves as a binding agent for pigments in cosmetics like lipsticks and eyeshadows .

Case Studies

Application AreaStudy ReferenceKey Findings
AgriculturalSong and Ryu (2015)This compound primes plant immunity; enhances gene expression
Food ScienceHMDB (2020)Detected in prickly pears; enhances flavor profiles
EnergyACS Publications (2021)Potential alternative fuel; favorable combustion properties
IndustrialStudy.com (2020)Used as a solvent in paints and lubricants
CosmeticStudy.com (2020)Acts as a solvent for fragrances; binding agent for pigments

Mechanism of Action

The mechanism of action of 3-pentanol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can form hydrogen bonds with water and other molecules, affecting the solubility and stability of compounds. In biological systems, this compound can act as a solvent, facilitating the transport and delivery of active ingredients .

Comparison with Similar Compounds

3-Pentanol can be compared with other similar compounds such as:

Uniqueness of this compound: this compound’s position of the hydroxyl group on the third carbon gives it unique reactivity and physical properties compared to its isomers. Its role as a pheromone and its applications in various industries highlight its versatility .

Biological Activity

3-Pentanol, a five-carbon alcohol with the chemical formula C5H12O, has garnered attention for its diverse biological activities. This article explores its effects on both plant and animal systems, highlighting its role as an attractant in insect behavior and its potential in enhancing plant immunity against pathogens.

This compound is a colorless liquid with a characteristic odor, and it is classified under UN Hazard Class 3 due to its flammability. It can be absorbed through inhalation, skin contact, or ingestion, leading to irritation of the eyes, skin, and respiratory tract .

Insect Attraction

One notable biological activity of this compound is its role as an attractant for certain insect species. A study involving the ambrosia beetle Megaplatypus mutatus demonstrated that this compound elicited an attractive response from female beetles during behavioral bioassays. The compound was identified in volatile emissions from male beetles, suggesting its potential use in pest management strategies .

Plant Immunity Enhancement

This compound has also been shown to prime plant immunity against bacterial pathogens. Research indicates that exposure to gaseous this compound triggers induced resistance in Arabidopsis thaliana, activating salicylic acid (SA) and jasmonic acid (JA) signaling pathways. In controlled experiments, plants exposed to 10 μM and 100 nM concentrations of this compound exhibited significant upregulation of defense-related genes such as PR1 and PDF1.2, which are associated with pathogen resistance .

Experimental Findings

The following table summarizes key findings from studies on the effects of this compound on plant immunity:

Concentration (nM)Disease Severity ReductionGene Expression (fold increase)
1Not significant-
10100-foldPR1: 32-fold
10025-foldPDF1.2: 16-fold
1000Not tested-

These results indicate that even low concentrations of this compound can significantly enhance plant defenses against pathogens like Pseudomonas syringae pv. tomato.

Case Study 1: Insect Behavior

In a controlled laboratory setting, researchers conducted walking behavioral bioassays with female Megaplatypus mutatus in the presence of various volatile compounds. The study found that at specific doses, this compound effectively attracted female beetles, suggesting its potential application in developing traps or lures for pest control .

Case Study 2: Plant Pathogen Resistance

In another study focusing on Arabidopsis thaliana, plants were exposed to varying concentrations of this compound before being challenged with Pseudomonas syringae. The results indicated a clear correlation between exposure levels and the plants' ability to resist infection, demonstrating the compound's efficacy as a biopesticide or plant growth enhancer .

Q & A

Basic Research Questions

Q. What key thermodynamic properties of 3-pentanol are critical for predicting its reactivity in oxidation and combustion studies?

  • Methodological Answer : The enthalpy of formation (ΔfH°gas) and entropy (S°gas) of this compound are essential for kinetic modeling. NIST reports ΔfH°gas = -318.4 kJ/mol and S°gas = 402.5 J/(mol·K) . These values are derived from high-precision calorimetry and quantum mechanical calculations, enabling researchers to parameterize combustion models. For reaction thermochemistry, ΔrH° and ΔrG° values (e.g., 1560 ± 8.4 kJ/mol for H-abstraction reactions) are measured via collision-induced dissociation (CIDC) and transition state theory (TST) .

Q. How do OH and Cl radicals influence the atmospheric oxidation pathways of this compound?

  • Methodological Answer : Smog chamber/FTIR studies reveal that OH radicals attack this compound primarily at the 3-position (58% selectivity), forming 3-pentanone, while Cl radicals yield propionaldehyde and acetaldehyde as major products. Rate constants are determined using relative rate methods: k(OH + this compound) = 1.32 × 10⁻¹¹ cm³/molecule/s and k(Cl + this compound) = 2.03 × 10⁻¹⁰ cm³/molecule/s under 700 Torr N₂/O₂ . Product yields are quantified via GC-MS and IR spectroscopy, with NOx-dependent mechanisms validated using kinetic simulations .

Q. What experimental techniques are used to measure laminar flame speeds of this compound isomers?

  • Methodological Answer : Outwardly propagating spherical flame setups measure laminar flame speeds at varying pressures (0.10–0.75 MPa), temperatures (393–473 K), and equivalence ratios (0.6–1.8). For this compound, flame speeds are slower than 1-pentanol but comparable to 2-pentanol, with differences diminishing at higher pressures due to thermal diffusivity effects. High-speed schlieren imaging and pressure-time histories are used to derive flame speed correlations .

Advanced Research Questions

Q. How do H-abstraction reactions dictate this compound’s autoignition kinetics, and what computational methods refine kinetic models?

  • Methodological Answer : High-level ab initio methods (DLPNO-CCSD(T)/CBS) calculate potential energy surfaces (PESs) for H-abstraction by H, CH₃, HO₂, and OH radicals. Rate constants (400–2000 K) are derived via phase-space theory and TST, revealing that HO₂ abstraction dominates at low temperatures. Shock tube experiments (920–1450 K, 6–20 bar) validate revised kinetic models, showing improved ignition delay predictions (e.g., 20% reduction in error vs. Carbonnier’s model) . Sensitivity analysis identifies key reactions, such as this compound + HO₂ → products, which control low-temperature ignition .

Q. How can discrepancies between experimental and modeled combustion data for this compound isomers be resolved?

  • Methodological Answer : Discrepancies arise from isomer-specific radical branching ratios and pressure-dependent reaction pathways. For example, this compound’s slower flame speed vs. 1-pentanol under lean conditions (φ = 0.6) is attributed to its lower heat of combustion (ΔHc = -3,050 kJ/mol vs. -3,120 kJ/mol). Jet-stirred reactor (JSR) experiments coupled with laser-induced fluorescence (LIF) quantify intermediate species (e.g., CH₂O, C₂H₄), guiding updates to isomer-specific sub-mechanisms in kinetic models .

Q. What role does this compound play in inducing systemic resistance in plants, and how is its efficacy validated experimentally?

  • Methodological Answer : this compound (10 μM) primes Arabidopsis for induced systemic resistance (ISR) against Xanthomonas pathogens. Greenhouse trials use bacterial suspensions (10⁶ CFU/mL) and RT-PCR to quantify Cd80 expression (78% suppression vs. control). Field trials demonstrate reduced bacterial spot incidence (55%) and Cucumber mosaic virus symptoms (43.7%) via ANOVA and Fisher’s LSD analysis (JMP v5.0) . Metabolomic profiling (LC-MS) identifies jasmonic acid pathway activation as the mechanistic basis .

Properties

IUPAC Name

pentan-3-ol
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InChI

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
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InChI Key

AQIXEPGDORPWBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)O
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Molecular Formula

Record name 3-PENTANOL
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DSSTOX Substance ID

DTXSID8060400
Record name 3-Pentanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 3-Pentanol
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Boiling Point

116 °C
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Flash Point

30 °C c.c.
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Solubility

Solubility in water, g/100ml at 30 °C: 5.5 (moderate)
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Density

Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 3
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Vapor Pressure

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8
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CAS No.

584-02-1
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Melting Point

-8 °C
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Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
3-Pentanol
4-Methoxy-6-methylquinazoline
3-Pentanol
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-Pentanol
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-Pentanol
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3-Pentanol
4-Methoxy-6-methylquinazoline
3-Pentanol

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